Product packaging for 1H-Pyrrolo[3,4-D]pyrimidin-4-OL(Cat. No.:CAS No. 39455-98-6)

1H-Pyrrolo[3,4-D]pyrimidin-4-OL

Cat. No.: B11924343
CAS No.: 39455-98-6
M. Wt: 135.12 g/mol
InChI Key: GLRGAVWMNSQVDE-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,4-d]pyrimidin-4-ol is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound serves as a key precursor for the synthesis of more complex pyrrolopyrimidine derivatives, a privileged scaffold known for its wide range of biological activities. The core pyrrolopyrimidine structure is isosteric with purine bases, allowing these molecules to interact effectively with a variety of enzymatic targets. Research on closely related analogs has demonstrated potent biological activities. For instance, pyrrolo[2,3-d]pyrimidine derivatives have been identified as promising bumped kinase inhibitors targeting calcium-dependent protein kinases (CDPKs) in pathogens like Plasmodium falciparum , the malaria parasite . Other studies have shown that 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines exhibit notable antiviral activity against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV) . Furthermore, the analogous pyrazolo[3,4-d]pyrimidine scaffold is well-established in oncology research , functioning as a multifunctional antifolate agent that can inhibit critical enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS) . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3O B11924343 1H-Pyrrolo[3,4-D]pyrimidin-4-OL CAS No. 39455-98-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39455-98-6

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

3,6-dihydropyrrolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C6H5N3O/c10-6-4-1-7-2-5(4)8-3-9-6/h1-3,7H,(H,8,9,10)

InChI Key

GLRGAVWMNSQVDE-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN1)N=CNC2=O

Origin of Product

United States

Synthetic Methodologies for 1h Pyrrolo 3,4 D Pyrimidin 4 Ol and Analogues

Strategies for Pyrrolo[3,4-D]pyrimidine Core Ring System Construction

The assembly of the pyrrolo[3,4-d]pyrimidine core can be achieved through several strategic approaches, primarily involving the annulation of a pyrimidine (B1678525) ring onto a pre-existing pyrrole (B145914) or vice versa.

Annulation Approaches Utilizing Pre-formed Pyrrole Rings

A direct and effective method for the construction of the pyrrolo[3,4-d]pyrimidine system involves the cyclization of suitably substituted pyrrole precursors. One notable approach starts from 3-amino-4-cyano-3-pyrrolines. The reaction of these pyrroline (B1223166) derivatives with formamide (B127407) provides a straightforward route to the corresponding dihydropyrrolo[3,4-d]pyrimidines. rsc.org This method is advantageous as it builds the pyrimidine ring onto a pre-formed pyrrole core, allowing for the introduction of substituents on the pyrrole ring at an early stage. The subsequent aromatization of the dihydropyrrolo[3,4-d]pyrimidine intermediate can then lead to the fully unsaturated pyrrolo[3,4-d]pyrimidine ring system. rsc.org

For instance, the reaction of 1,2-substituted-3-amino-4-cyano-3-pyrrolines with formamide, guanidine, or thiourea (B124793) has been shown to yield the corresponding 6,7-substituted-dihydropyrrolo[3,4-d]pyrimidines. rsc.org This strategy highlights the versatility of using functionalized pyrroles as key building blocks for the synthesis of the target scaffold.

Annulation Approaches Utilizing Pre-formed Pyrimidine Rings

An alternative strategy for constructing the pyrrolo[3,4-d]pyrimidine core involves the annulation of a pyrrole ring onto a pre-formed pyrimidine. While specific examples for the direct synthesis of 1H-pyrrolo[3,4-d]pyrimidin-4-ol using this approach are not extensively documented in the provided results, analogous syntheses of isomeric pyrrolopyrimidines, such as the pyrrolo[2,3-d]pyrimidine system, provide valuable insights into potential synthetic routes.

For example, the synthesis of the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold can be achieved starting from substituted pyrimidines. A reported synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-amine initiates from 4,6-diaminopyrimidine. nih.gov This precursor undergoes a series of transformations including iodination and Sonogashira coupling, followed by a base-promoted ring closure to construct the fused pyrrole ring. nih.gov This general concept of building a pyrrole ring onto a functionalized pyrimidine can be conceptually applied to the synthesis of the pyrrolo[3,4-d]pyrimidine isomer, likely starting from a 4,5-disubstituted pyrimidine.

Multi-Component Reaction Protocols for Pyrrolopyrimidine Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems like pyrrolopyrimidines from simple starting materials in a single step.

Four-Component Condensation Methodologies

While a specific four-component condensation for the direct synthesis of this compound was not found, a closely related methodology has been developed for the synthesis of pyrazolo[3,4-d]pyrimidines. This approach involves the one-pot condensation of hydrazines, methylenemalononitriles, aldehydes, and alcohols. This reaction proceeds efficiently and allows for the rapid generation of a library of substituted pyrazolo[3,4-d]pyrimidines. Given the structural similarity between the pyrazolo[3,4-d]pyrimidine and pyrrolo[3,4-d]pyrimidine cores, it is conceivable that a similar four-component strategy could be adapted for the synthesis of the latter, potentially by replacing the hydrazine (B178648) component with a suitable nitrogen-containing precursor for the pyrrole ring.

Aza-Wittig Reactions for Pyrrolo[3,4-d]pyrimidine Thiono Derivatives

The aza-Wittig reaction has proven to be a powerful tool for the synthesis of nitrogen-containing heterocycles. A notable application of this reaction is in the synthesis of pyrrolo[3,4-d]pyrimidine thiono derivatives. This method involves the reaction of an iminophosphorane, generated from an amino compound, with phenylisothiocyanate. The resulting intermediate undergoes cyclization to afford the pyrrolo[3,4-d]pyrimidine thiono derivatives. This approach provides a versatile route to functionalized pyrrolo[3,4-d]pyrimidines that can serve as precursors for further chemical modifications.

Functionalization and Derivatization Strategies at the 4-Hydroxyl Position of this compound

The 4-hydroxyl group of this compound is a key site for introducing structural diversity, which can significantly impact the biological activity of the molecule. Derivatization at this position is typically achieved through alkylation or acylation reactions.

Alkylation of the 4-hydroxyl group can be accomplished using various alkylating agents in the presence of a base. A study on the analogous 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol demonstrated successful alkylation with agents such as methyl iodide, propargyl bromide, and phenacyl bromide in dimethylformamide (DMF) using potassium carbonate as the base and tetra-n-butylammonium bromide (TBAB) as a phase-transfer catalyst. mdpi.com This methodology is expected to be directly applicable to this compound, allowing for the synthesis of a variety of 4-alkoxy derivatives. The chemoselectivity of alkylation (O- vs. N-alkylation) can be influenced by the reaction conditions, including the choice of solvent and base. nih.gov

Alkylation Reactions

Alkylation of the pyrrolopyrimidine core is a fundamental strategy for introducing molecular diversity. The reaction's outcome is highly dependent on the specific structure of the pyrrolopyrimidine and the reaction conditions employed. In analogous pyrazolo[3,4-d]pyrimidin-4-one systems, the presence of multiple potential reaction sites within the molecule makes selective alkylation a key challenge.

For instance, studies on 1-aryl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones have shown that alkylation with various α-chloroacetamides occurs selectively at the N5 position of the pyrimidine ring. researchgate.net This regioselectivity was confirmed using NMR and NOESY spectroscopy. The reaction is typically carried out in the presence of a base like sodium bicarbonate in a polar aprotic solvent such as dimethylformamide (DMFA). researchgate.net This selective functionalization is critical for building more complex molecules and exploring structure-activity relationships.

Table 1: Regioselective N-Alkylation of Pyrazolopyrimidinone Analogs researchgate.net

Substrate Alkylating Agent Base/Solvent Site of Alkylation
1-aryl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one N-arylsubstituted α-chloroacetamides NaHCO₃ / DMFA N5

Nucleophilic Substitutions

Nucleophilic aromatic substitution (SNAᵣ) is a powerful tool for modifying the pyrrolopyrimidine scaffold, particularly when a suitable leaving group, such as a halogen, is present at an activated position. The C4 position of the pyrrolopyrimidine ring system is analogous to that in related heterocycles like purines and is susceptible to nucleophilic attack.

A common precursor for these reactions is a 4-chloro-pyrrolopyrimidine derivative. This intermediate can react with a wide range of nucleophiles, most notably amines, to yield 4-amino-pyrrolopyrimidine analogs. Research on the closely related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine has demonstrated that amination with various anilines can be effectively promoted by hydrochloric acid, with water being a surprisingly effective solvent. nih.gov The reaction proceeds well with meta- and para-substituted anilines. However, the reaction rate is lower for anilines bearing sterically hindering ortho-substituents or those with very low pKa values (below 1.0). nih.gov

Table 2: Nucleophilic Substitution on 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine with Anilines nih.gov

Nucleophile Conditions Key Observation
meta- and para-substituted anilines HCl, Water Good reaction rates and yields.
ortho-substituted anilines HCl, Water Lower reaction rate due to steric hindrance.
Anilines with pKa < 1.0 HCl, Water Unsuitable nucleophiles, poor reaction.

Regioselectivity and Stereoselectivity in Pyrrolopyrimidine Synthesis

Achieving control over the orientation of substituents (regioselectivity) is a critical aspect of synthesizing complex pyrrolopyrimidine derivatives. The final arrangement of atoms in the target molecule is determined by a combination of electronic and steric factors inherent to the reactants and the specific reaction conditions.

Factors Governing Regioisomeric Outcomes

The regioselectivity of a reaction is governed by a complex interplay of electronic effects, steric hindrance, and reaction conditions like solvent and temperature. numberanalytics.comnumberanalytics.com

Electronic Effects : The distribution of electron density in the reactants is a primary determinant of regioselectivity. In nucleophilic aromatic substitution on dichloropyrimidines, for example, the C4 position is generally more reactive than the C2 position. stackexchange.com This preference is attributed to the greater electron deficiency at C4, making it a more favorable site for nucleophilic attack. Frontier molecular orbital theory suggests the LUMO coefficient is higher on C4 compared to C2, further explaining this reactivity pattern. stackexchange.com

Steric Effects : The size of substituents on either the pyrrolopyrimidine core or the incoming reagent can physically block or hinder approach to a particular reaction site, thereby directing the reaction to a less hindered position. numberanalytics.com For instance, steric hindrance from ortho-substituents on aniline (B41778) nucleophiles can significantly slow down substitution reactions at the C4 position of chloropyrrolopyrimidines. nih.gov

Reaction Conditions : The choice of solvent can dramatically influence regioselectivity. Aprotic polar solvents can stabilize charged intermediates differently than polar protic solvents, altering the reaction pathway and favoring one regioisomer over another. numberanalytics.com

Methodologies for Regiochemical Control and Prediction

Chemists employ several strategies to control and predict the regiochemical outcome of reactions.

Directing Groups : A powerful method for achieving high regioselectivity involves the use of directing groups. For example, in the synthesis of substituted pyrroles, a trimethylsilyl (B98337) group can be used to "protect" one position and direct subsequent electrophilic attack (e.g., iodination) to a specific, desired carbon atom. nih.gov This ipso-directing property allows for sequential, controlled functionalization. After the desired substitutions, the directing group can be removed.

Catalyst and Reagent Control : The choice of catalyst and reagents can provide exquisite control over which isomer is formed. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in regioselectively forming carbon-carbon bonds at specific positions on the heterocyclic ring, provided a halogen or other suitable group is pre-installed at that site. mdpi.comresearchgate.net

Computational Prediction : Theoretical investigations are increasingly used to predict reaction outcomes. nih.gov Molecular mechanics (MM) based energy optimizations and quantum mechanics (QM) based transition state searches can calculate the stability of potential intermediates and the energy barriers for different reaction pathways. This allows for the prediction of the most likely regioisomeric product, which can then be confirmed by experimental analysis using techniques like Nuclear Overhauser Effect (NOE) spectroscopy. nih.gov

Advanced Synthetic Protocols and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign protocols. Microwave-assisted synthesis represents a significant step in this direction, offering numerous advantages over conventional heating methods.

Microwave-Assisted Synthetic Approaches

Microwave irradiation has emerged as a valuable technique for accelerating the synthesis of pyrrolopyrimidines and related heterocyclic compounds. researchgate.netrsc.org The primary advantages include dramatically reduced reaction times, often from hours to minutes, and frequently improved reaction yields. nih.gov

This technology has been successfully applied to a variety of reaction types, including multicomponent reactions for building the core heterocyclic scaffold. For example, the three-component reaction of 3,5-diaminopyrazole-4-carbonitriles with primary amines and orthoesters to form diaminopyrazolo[3,4-d]pyrimidines is particularly efficient under microwave irradiation. rsc.org Similarly, condensation reactions to form pyrrolopyrimidine analogues are significantly faster with microwave heating compared to conventional methods. nih.gov These enhancements are attributed to the efficient and rapid heating of the reaction mixture by the microwave energy.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrimidine Analogs nih.gov

Reaction Type Conventional Method (Time) Microwave Method (Time) Yield Improvement
Synthesis of bis-pyrimidine derivatives 6–15 hours 10–15 minutes ~10–15% higher

Catalytic Methodologies (e.g., Phase Transfer Catalysis)

Catalytic methods offer significant advantages in the synthesis of pyrrolopyrimidines, including milder reaction conditions, improved yields, and the potential for developing more environmentally friendly processes.

Phase transfer catalysis (PTC) has emerged as a powerful technique for synthesizing complex heterocyclic systems. nih.govscite.aiirb.hryoutube.com This methodology facilitates the reaction between reactants located in different phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile) by employing a phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt. youtube.com The catalyst transports the reactant from the aqueous phase to the organic phase, where the reaction proceeds. youtube.com This approach has been successfully applied to cascade reactions for generating pyrroloindoline and pyridoindoline motifs from isocyanide precursors. nih.govscite.aiirb.hr These reactions proceed at room temperature in the presence of a quaternary ammonium catalyst and a base, yielding functionalized products with all-carbon quaternary stereocenters. nih.govscite.aiirb.hr Quantum chemical calculations have shown that intramolecular general acid catalysis plays a crucial role by stabilizing the developing charge in the transition state. nih.govscite.aiirb.hr

In the context of pyrrolopyrimidine synthesis, various phase transfer catalysts have been investigated to facilitate C-N bond formation through an SNAr mechanism. Among the tested catalysts, tetrabutylammonium (B224687) iodide (TBAI) was found to be a more effective option compared to tetrabutylammonium bromide (TBAB) and cetyltrimethylammonium bromide (CTAB).

Beyond traditional PTC, other catalytic systems have been explored. For instance, heteropolyacids such as H₁₄[NaP₅W₂₉MoO₁₁₀] and H₃PMo₁₂O₄₀ have been used for the synthesis of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones with high yields. capes.gov.br Additionally, biomimetic catalysis using β-cyclodextrin as a reusable promoter in water has been demonstrated for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, offering high atom economy and mild reaction conditions. rsc.orgscispace.com The use of Cu@KF/Clinoptilolite nanoparticles as a heterogeneous catalyst in water also represents a green approach for synthesizing pyrrolopyrimidine derivatives through multicomponent reactions. tandfonline.com

Catalyst TypeExample CatalystApplicationKey Advantages
Phase Transfer CatalystTetrabutylammonium Iodide (TBAI)C-N bond formation in pyrrolopyrimidine synthesisEffective in SNAr reactions
Phase Transfer CatalystQuaternary Ammonium SaltsCascade cyclization for pyrroloindolinesRoom temperature reaction, formation of quaternary stereocenters nih.govscite.aiirb.hr
HeteropolyacidH₁₄[NaP₅W₂₉MoO₁₁₀]Synthesis of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-onesHigh yields capes.gov.br
Biomimetic Catalystβ-CyclodextrinSynthesis of pyrrolo[2,3-d]pyrimidine derivativesReusable, eco-friendly (water medium), high atom economy rsc.orgscispace.com
Nanoparticle CatalystCu@KF/Clinoptilolite NPsMulticomponent synthesis of pyrrolopyrimidine derivativesHigh yield, green media, easy catalyst separation tandfonline.com

Synthetic Route Optimization and Efficiency in Research Scale Production

Process Streamlining and Yield Enhancement Strategies

Efficient synthesis of pyrrolo[3,4-d]pyrimidines on a research scale necessitates the optimization of reaction sequences to maximize yields and simplify purification processes. One-pot synthetic methodologies are highly desirable as they reduce the number of intermediate isolation steps, saving time and resources. For example, a one-pot methodology involving a Wittig olefination and bromination has been optimized to produce a key precursor for a novel pyrrolopyrimidine.

Domino reactions, where a single transformation sets off a cascade of subsequent reactions, are another powerful strategy. The synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones has been achieved through a domino C-N coupling/hydroamination reaction of alkynylated uracils with anilines. beilstein-journals.org This approach allows for the construction of the complex heterocyclic core in a single step from readily available starting materials.

The choice of catalyst and reaction conditions plays a critical role in yield enhancement. The use of highly active and selective catalysts, such as the palladium-based catalysts used in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, has been instrumental in the synthesis of various substituted pyrrolopyrimidines in good yields. mdpi.com For instance, the synthesis of C-4, C-5, and C-6 substituted pyrrolo[2,3-d]pyrimidines was achieved in three to four steps with good yields using these cross-coupling methods. mdpi.com

Furthermore, careful selection of protecting groups and deprotection strategies is crucial for streamlining the synthesis. The use of the (2-trimethylsilylethoxy)methyl (SEM) group to protect the pyrrole nitrogen in pyrrolo[2,3-d]pyrimidines is a common strategy that allows for selective functionalization at other positions of the heterocyclic core. mdpi.com

StrategyDescriptionExample Application
One-Pot SynthesisCombining multiple reaction steps without isolating intermediates.Wittig olefination and bromination for a pyrrolopyrimidine precursor.
Domino ReactionsA single event triggers a cascade of bond-forming reactions.Domino C-N coupling/hydroamination for pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. beilstein-journals.org
Cross-Coupling ReactionsPalladium-catalyzed reactions for C-C and C-N bond formation.Suzuki-Miyaura and Buchwald-Hartwig reactions for substituted pyrrolo[2,3-d]pyrimidines. mdpi.com
Protecting Group StrategyUse of protecting groups to enable selective reactions.SEM protection of the pyrrole nitrogen in pyrrolo[2,3-d]pyrimidine synthesis. mdpi.com

Methodologies for Minimizing Hazardous Reagent Usage

A growing emphasis in chemical synthesis is the adoption of green chemistry principles to minimize the environmental impact. This includes reducing the use of hazardous reagents and solvents. In the synthesis of pyrrolopyrimidines, several strategies have been employed to achieve this goal.

One significant approach is the use of water as a reaction solvent, which is a benign and environmentally friendly alternative to many organic solvents. rsc.orgtandfonline.com The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been successfully carried out in water using β-cyclodextrin as a promoter. rsc.org Similarly, Cu@KF/Clinoptilolite nanoparticles have been used to catalyze the synthesis of new pyrrolopyrimidine derivatives in water at room temperature. tandfonline.com

The use of reusable catalysts is another key aspect of green chemistry. Both β-cyclodextrin and Cu@KF/Clinoptilolite NPs can be recovered and reused, reducing waste and cost. rsc.orgtandfonline.com

Furthermore, the development of catalyst-free synthetic methods is highly advantageous. Fused pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines have been synthesized in water without the need for a catalyst. nih.gov This eliminates the potential toxicity and cost associated with metal catalysts.

Minimizing the use of harsh reagents is also critical. For instance, while phosphorus oxychloride is effective for chlorination, its use raises safety and environmental concerns. nih.gov Research into alternative, milder chlorinating agents or synthetic routes that avoid such reagents is an ongoing area of interest.

Analysis of Patent Literature Pertaining to Pyrrolo[3,4-D]pyrimidine Synthesis

The patent literature reveals the significant commercial interest in pyrrolo[3,4-d]pyrimidine derivatives as therapeutic agents. A number of patents describe novel 5-substituted pyrrolo[3,4-d]pyrimidine-2,4-diones and their preparation processes for use as drugs. google.com

Patents also detail synthetic methods for key intermediates and final products. For example, methods for synthesizing pyrrolo[2,3-d]pyrimidine compounds and their intermediates, which are useful as inhibitors of protein kinases like JAK3, have been patented. google.com These compounds have potential applications as immunosuppressive agents for organ transplants and in the treatment of various autoimmune diseases and cancers. google.com

A Turkish patent describes an efficient and industrially advantageous process for preparing 1H-pyrazolo[3,4-d]pyrimidine derivatives, which are important intermediates in the synthesis of the drug ibrutinib (B1684441). google.com This process highlights the focus on developing cost-effective and scalable manufacturing routes. The patent mentions the use of a novel rGO-Ni@Pd catalyst for Suzuki-Miyaura coupling reactions, which is claimed to have advantages over homogeneous catalysts in terms of cost and efficiency. google.com

The patent landscape underscores the importance of developing robust and efficient synthetic strategies for this class of compounds to support their development as pharmaceuticals.

Patent NumberTitle/SubjectKey Synthetic Aspects
PL334228A1Derivatives of pyrrolo[3,4-d]pyrimidinone and their application as drugsDescribes novel 5-substituted pyrrolo[3,4-d]pyrimidine-2,4-diones and their preparation. google.com
WO2007012953A2Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesisMethods for synthesizing pyrrolo[2,3-d]pyrimidine compounds as protein kinase inhibitors. google.com
TR2021008599TMethod for the preparation of 1H-pirazolo[3,4-d]pyrimidine derivativesEfficient and industrially advantageous process for preparing intermediates of ibrutinib using a novel rGO-Ni@Pd catalyst. google.com

Structural Elucidation and Advanced Spectroscopic Characterization of 1h Pyrrolo 3,4 D Pyrimidin 4 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, a detailed map of the molecular framework can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of 1H-Pyrrolo[3,4-d]pyrimidin-4-ol is expected to show distinct signals for each unique proton environment. The protons on the pyrrole (B145914) and pyrimidine (B1678525) rings, being in an electron-deficient aromatic system, would typically resonate in the downfield region (δ 7.0-9.0 ppm). The NH proton of the pyrrole ring would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The proton on the pyrimidine ring (at C2) is expected to be the most downfield due to the influence of the adjacent nitrogen atoms. For instance, in related pyrrolo[2,3-d]pyrimidine systems, the H2 proton signal often appears around δ 8.3-8.5 ppm. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Carbons in the heterocyclic rings are expected to appear in the δ 100-160 ppm range. The carbonyl carbon (C4), being part of a lactam (cyclic amide) system, would exhibit a characteristic signal in the highly deshielded region, typically around δ 155-165 ppm. Carbons adjacent to nitrogen atoms (e.g., C2, C5a, C7a) will also be shifted downfield. In similar pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, carbon resonances are unambiguously assigned using chemical shift arguments and coupling constants. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H28.2 - 8.6-
C2-148 - 152
C4-158 - 164
H56.8 - 7.2-
C5-115 - 125
H67.4 - 7.8-
C6-125 - 135
C5a-145 - 155
C7a-150 - 160
NHVariable (broad)-

To unambiguously assign the signals from one-dimensional NMR, two-dimensional (2D) techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons, such as those on the pyrrole ring (H5 and H6).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of a proton's signal to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the entire molecular structure. It shows correlations between protons and carbons that are two or three bonds away. For example, the NH proton would show a correlation to the C5 and C7a carbons, and the H2 proton would correlate to C4 and C5a, confirming the fusion of the two rings. The structures of many complex pyrrolopyrimidine and pyrazolopyrimidine derivatives have been elucidated using these techniques. mdpi.comacs.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition. utmb.edu For this compound (C₆H₅N₃O), the expected exact mass would be calculated and compared to the experimental value, typically within a very low error margin (e.g., < 5 ppm), to confirm the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum gives valuable structural clues. Common fragmentation pathways for N-heterocycles often involve the loss of small, stable molecules. For this compound, characteristic fragmentation could include the loss of carbon monoxide (CO) from the pyrimidinone ring, followed by the cleavage of the pyrrole ring. The study of fragmentation processes in related pyrimidine systems helps in predicting these pathways.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. youtube.com

For this compound, the IR spectrum would be expected to show several characteristic absorption bands:

N-H Stretching: A moderate to sharp band around 3200-3400 cm⁻¹ corresponding to the N-H bond of the pyrrole ring. nist.gov

C=O Stretching: A strong, sharp absorption band in the region of 1650-1700 cm⁻¹ is characteristic of the lactam carbonyl group. In related pyrrolopyrimidinones, this peak is a key diagnostic feature. nih.gov

C=N and C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ region are typical for the stretching vibrations of the C=N and C=C bonds within the fused aromatic rings. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations would appear at frequencies just above 3000 cm⁻¹.

Table 2: Expected Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Pyrrole N-HStretching3200 - 3400Medium, Sharp
Lactam C=OStretching1650 - 1700Strong, Sharp
Aromatic C=C/C=NStretching1500 - 1650Medium-Strong
Aromatic C-HStretching3000 - 3100Medium-Weak

X-ray Diffraction Crystallography for Solid-State Structure and Conformation Determination

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For a planar heterocyclic system like this compound, crystallography would confirm the planarity of the fused ring system.

In the crystal lattice, molecules would likely be held together by intermolecular hydrogen bonds, primarily involving the pyrrole N-H group as a donor and the lactam carbonyl oxygen as an acceptor, forming chains or sheets. Similar hydrogen bonding patterns are observed in the crystal structures of related pyrazolo[3,4-d]pyrimidin-4-one derivatives. mdpi.comnih.gov This analysis is crucial for understanding the molecule's solid-state properties and its potential interactions with biological targets. nih.govnih.govacs.org

Complementary Spectroscopic Methods for Solution-State Analysis (e.g., UV-Vis Spectroscopy)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. The fused aromatic system of this compound constitutes a chromophore that is expected to absorb in the UV region.

The spectrum would likely display multiple absorption bands corresponding to π → π* transitions. The exact position of the maximum absorption (λ_max) is influenced by the solvent and the pH of the solution, as protonation or deprotonation of the molecule can alter the electronic structure of the chromophore. nih.gov For related pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones, broad absorption bands are observed around 290 nm. beilstein-journals.org The UV-Vis spectrum is useful for quantitative analysis and for studying interactions with other molecules.

Computational Chemistry and Theoretical Investigations of 1h Pyrrolo 3,4 D Pyrimidin 4 Ol Systems

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystalline solid is governed by a complex interplay of non-covalent interactions. For derivatives of the 1H-pyrrolo[3,4-d]pyrimidin-4-ol scaffold, computational methods are indispensable for dissecting these forces, providing insights into crystal packing, polymorphism, and physical properties.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. It partitions the crystal space into regions where the electron density of a given molecule dominates. By mapping properties like normalized contact distance (dnorm) onto this surface, one can identify specific regions of close intermolecular contact, which are crucial for crystal stability.

The dnorm map highlights intermolecular contacts shorter than the van der Waals radii sum in red, contacts of similar length in white, and longer contacts in blue. This visualization provides an immediate picture of the most significant interaction sites. For heterocyclic systems analogous to this compound, these analyses reveal the prevalence of hydrogen bonds and other close contacts. nih.govresearchgate.net

Table 1: Representative Percentage Contributions of Non-covalent Interactions from Hirshfeld Surface Analysis of Analogous Heterocyclic Compounds. Note: This data is from related pyrazolo[3,4-d]pyrimidine and pyrrolo-quinoxaline systems and serves to illustrate the typical interaction landscape.

Interaction TypePercentage Contribution (%) RangeReference
H···H30 - 49 nih.govnih.gov
C···H/H···C14 - 24 nih.govnih.gov
O···H/H···O5 - 25 nih.govnih.gov
N···H/H···N5 - 18 nih.govnih.gov
C···C2 - 6 nih.gov
N···C/C···N2 - 5 nih.gov

These quantitative insights are critical for understanding the forces that direct crystal packing and for rationalizing the physicochemical properties of the solid state.

The this compound molecule possesses both hydrogen bond donor sites (the pyrrole (B145914) N-H and the hydroxyl O-H) and acceptor sites (the pyrimidine (B1678525) nitrogen atoms and the hydroxyl oxygen). This functionality predisposes the molecule to form extensive and robust hydrogen bonding networks, which are primary determinants of its crystal structure.

Computational modeling, particularly using Density Functional Theory (DFT), is employed to investigate these networks. nih.gov These calculations can optimize molecular geometries and predict the formation of various intermolecular hydrogen bonds, such as N-H···O, N-H···N, and C-H···O. nih.govnih.gov For instance, studies on analogous structures like pyrazolo[3,4-d]pyrimidines have confirmed the role of C-H···N and C-H···O interactions in linking molecules into chains and ultimately three-dimensional networks. nih.gov

Advanced methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the calculated electron density to analyze the properties of these bonds. nih.gov QTAIM analysis can characterize the nature of an interaction (e.g., covalent, electrostatic) and estimate its energy, providing a quantitative measure of the strength of the hydrogen bonds that stabilize the crystal lattice. nih.gov Such analyses on related systems have estimated the energies of weak-to-medium strength hydrogen bonds to be in the range of 5 to 10 kJ mol−1. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. acs.orgdntb.gov.ua For a family of this compound derivatives, QSAR can be a powerful method to guide the synthesis of new analogues with enhanced potency for a specific biological target. nih.govresearchgate.net

The development of a QSAR model involves several key steps:

Data Set Assembly: A series of this compound analogues with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition) is compiled. This set is then divided into a training set for model development and a test set for external validation. acs.org

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the chemical structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum-chemical (e.g., dipole moment, orbital energies) properties. acs.org

Model Generation and Validation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links a subset of the calculated descriptors to the biological activity. The statistical quality and predictive power of the model are assessed using metrics such as the coefficient of determination (R²) for the training set and the predictive squared correlation coefficient (Q²) for the test set. acs.orgresearchgate.net

A statistically robust QSAR model for this compound derivatives would yield an equation that provides valuable insights into the structural requirements for activity. For example, a study on dihydropyrimidinone derivatives identified key descriptors for alkaline phosphatase inhibition, resulting in a model with high predictive power (R² = 0.958, Q² = 0.903). acs.org Similarly, QSAR models for pyrrolo[3,4-d]pyrimidine-2,5-diones have been used to understand their anticancer activity. researchgate.net

Table 2: Examples of Molecular Descriptors Commonly Used in QSAR/QSPR Studies of Heterocyclic Compounds.

Descriptor ClassExample DescriptorsDescriptionReference
Constitutional Molecular Weight (MW)The sum of the atomic weights of all atoms in a molecule. nih.gov
Number of Rotatable Bonds (nRotB)Counts the number of bonds that allow free rotation around them. acs.org
Topological Zagreb IndexA molecular structure descriptor based on the degrees of vertices. acs.org
Balaban IndexA distance-based topological index. researchgate.net
Quantum-Chemical HOMO/LUMO EnergiesEnergies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. nih.gov
Dipole MomentA measure of the net molecular polarity. nih.gov
Physicochemical ALogPThe calculated logarithm of the octanol-water partition coefficient, a measure of lipophilicity. nih.gov

These models are instrumental in medicinal chemistry for prioritizing the synthesis of new compounds, optimizing lead structures, and providing a mechanistic understanding of how structural modifications influence biological activity.

Chemical Reactivity and Mechanistic Investigations of 1h Pyrrolo 3,4 D Pyrimidin 4 Ol

Electrophilic Aromatic Substitution Reactions on the Pyrrolo[3,4-d]pyrimidine Scaffold

Electrophilic aromatic substitution (SEAr) is a fundamental reaction in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The reactivity of heteroaromatic systems like pyrrolo[3,4-d]pyrimidine towards electrophiles is influenced by the electron density of the rings. The pyrrole (B145914) ring, being electron-rich, is generally more susceptible to electrophilic attack than the pyrimidine (B1678525) ring, which is considered π-deficient. researchgate.net

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (NO2).

Halogenation: Introduction of a halogen atom (e.g., Cl, Br, I).

Sulfonation: Introduction of a sulfonic acid group (SO3H).

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. wikipedia.orgmasterorganicchemistry.com

The conditions for these reactions typically involve the use of an acid catalyst to generate a potent electrophile that can be attacked by the aromatic ring. masterorganicchemistry.com The specific regiochemical outcome of electrophilic substitution on the 1H-pyrrolo[3,4-d]pyrimidin-4-ol scaffold would depend on the interplay of the electronic effects of the fused rings and any existing substituents.

Nucleophilic Substitution and Rearrangement Pathways at the Pyrimidine Moiety

The pyrimidine moiety of the this compound core is generally susceptible to nucleophilic attack, particularly when substituted with a good leaving group, such as a halogen. The 4-chloro derivative, 4-chloro-1H-pyrrolo[3,4-d]pyrimidine, serves as a key intermediate for introducing various functionalities through nucleophilic substitution reactions. nih.govchemicalbook.com

Amination is a frequently employed nucleophilic aromatic substitution reaction in medicinal chemistry. nih.gov The reaction of 4-chloropyrrolopyrimidines with amines can be influenced by factors such as the solvent, the presence of an acid or base, and the electronic and steric properties of the amine. nih.gov For example, the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with anilines has been shown to proceed efficiently in water under acidic conditions. nih.gov The reaction rate is influenced by the pKa of the aniline (B41778), with both highly and weakly basic anilines showing reactivity. nih.gov

In cases where the pyrrolo[3,4-d]pyrimidine scaffold contains multiple reactive sites for nucleophilic attack, the regioselectivity of the reaction becomes a critical aspect. For instance, in 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, which has two reactive chlorine atoms, nucleophilic substitution with methylamine (B109427) has been shown to occur selectively at the 4-position of the pyrimidine ring. mdpi.com

Rearrangement reactions, such as the Dimroth rearrangement, can also occur in pyrimidine systems. nih.gov This type of rearrangement involves the initial addition of a nucleophile, followed by ring opening and subsequent ring closure (ANRORC mechanism), leading to a structurally isomeric product. nih.gov The Fischer-Hepp rearrangement, another type of rearrangement, has also been observed in pyrimidine derivatives. researchgate.net

Table 1: Nucleophilic Substitution Reactions of Chloro-substituted Pyrrolo[3,4-d]pyrimidine Analogs

Starting MaterialNucleophileProductReaction ConditionsReference
4-chloro-7H-pyrrolo[2,3-d]pyrimidineAnilinesN-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-aminesHCl, Water nih.gov
4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidineMethylamine6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineNot specified mdpi.com
1,6-disubstituted 4-chloro-1H-pyrazolo[3,4-d]pyrimidinesSodium azide (B81097)5,7-substituted 7H-pyrazolo[4,3-e]tetrazolo[1,5-c]pyrimidinesWith and without PTC researchgate.net

This table is based on data for analogous pyrazolo[3,4-d]pyrimidine and pyrrolo[2,3-d]pyrimidine systems, as direct data for this compound was limited.

Cycloaddition and Annulation Reactions Involving Pyrrolo[3,4-d]pyrimidine Precursors

Cycloaddition and annulation reactions are powerful synthetic strategies for constructing complex polycyclic systems from relatively simple precursors. rsc.orgnih.gov These reactions involve the formation of a new ring onto an existing scaffold. For pyrrolidine-containing structures, 1,3-dipolar cycloadditions and formal [3+2] cycloadditions/annulations are particularly common. rsc.org

While specific examples involving this compound as a direct precursor in cycloaddition or annulation reactions are not extensively documented in the provided search results, the general principles can be applied. The pyrrole moiety of the scaffold could potentially act as a diene or dienophile in Diels-Alder reactions, or as the 2π component in [3+2] cycloadditions with suitable 1,3-dipoles.

Annulation reactions often involve a sequence of reactions, such as a Michael addition followed by an intramolecular cyclization. nih.gov For instance, the reaction of 2,3-dioxopyrrolidines with 3-alkylidene oxindoles can proceed via either a [3+3] or a [4+2] annulation pathway, depending on the reaction conditions and the substrate. nih.gov

The synthesis of fused heterocyclic systems containing the pyrrolo[3,4-d]pyrimidine core can also be achieved through intramolecular cyclization of appropriately substituted precursors. For example, the synthesis of pyrrolo[2,1-f] nih.govnih.govcrescentchemical.comtriazin-4(3H)-ones can be achieved through the regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. researchgate.net

Regiochemical Control in Pyrrolo[3,4-d]pyrimidine Reactions

Regioselectivity, the control of the position at which a reaction occurs, is a crucial aspect of the synthesis of substituted pyrrolo[3,4-d]pyrimidines. The inherent electronic properties of the fused ring system, as well as the influence of substituents, dictate the regiochemical outcome of various reactions.

In electrophilic substitutions, the electron-rich pyrrole ring is the more likely site of attack. However, the precise position of substitution (e.g., C2 vs. C3 of the pyrrole ring) would be influenced by the directing effects of the fused pyrimidine ring and any other substituents.

In nucleophilic substitutions on halo-substituted pyrrolo[3,4-d]pyrimidines, the position of the halogen atom on the pyrimidine ring is the primary determinant of the reaction site. As seen in the case of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, substitution occurs preferentially at the C4 position. mdpi.com

Multi-component reactions offer a powerful tool for the regioselective synthesis of complex heterocyclic systems. For example, a three-component condensation reaction of 5-methyl-1H-pyrazol-3-amine, arylisothiocyanates, and aldehydes in the presence of an acid catalyst has been used for the regioselective synthesis of 1H-pyrazolo[3,4-d]pyrimidine-6(7H)-thiones. nih.gov

Computational studies can also be employed to predict and understand the regioselectivity of reactions. For example, in 1,3-dipolar cycloadditions, computational investigations have been shown to be in complete agreement with experimental results, providing valuable insights into the reaction mechanism. nih.gov

Oxidation and Reduction Chemistry of the this compound Core

The oxidation and reduction chemistry of the this compound core can lead to a variety of functionalized derivatives. The pyrrole ring is generally susceptible to oxidation, which can sometimes lead to ring-opened products or the formation of N-oxides. The pyrimidine ring, being electron-deficient, is more resistant to oxidation but can be reduced under certain conditions.

The formation of pyridine (B92270) N-oxides is a known strategy to activate the pyridine ring towards electrophilic substitution. wikipedia.org A similar approach could potentially be applied to the pyrrolo[3,4-d]pyrimidine system. Oxidation of the nitrogen atom in the pyrimidine ring could enhance the electrophilicity of the ring system, facilitating subsequent reactions.

Reduction of the pyrimidine ring can also be achieved. For example, catalytic hydrogenation can be used to reduce the double bonds in the pyrimidine ring, leading to dihydro- or tetrahydro-pyrrolo[3,4-d]pyrimidine derivatives. The choice of catalyst and reaction conditions would be crucial to control the extent of reduction and to avoid over-reduction of the pyrrole ring.

While specific studies on the oxidation and reduction of the this compound core were not prominent in the search results, the general principles of heterocyclic chemistry suggest that these transformations are feasible and could provide access to a range of novel derivatives.

Mechanistic Studies and Applications of 1h Pyrrolo 3,4 D Pyrimidin 4 Ol Scaffold in Chemical Biology

Role of Pyrrolopyrimidine Scaffolds as "Privileged Structures" in Bioactive Compound Design

The concept of "privileged structures" in medicinal chemistry refers to molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets with high affinity. These frameworks serve as versatile templates for the design of novel bioactive compounds. The pyrrolopyrimidine core is a prominent example of such a privileged scaffold, appearing in a multitude of compounds with diverse therapeutic applications. Its bicyclic structure, rich in nitrogen atoms, provides a three-dimensional arrangement of hydrogen bond donors and acceptors that can mimic the hinge-binding motifs of many protein kinases.

The 1H-pyrrolo[3,4-d]pyrimidin-4-ol isomer, in particular, has garnered significant attention as a key structural motif in the development of targeted therapies. Its specific arrangement of atoms allows for crucial interactions within the ATP-binding pocket of various kinases, which are enzymes that play a central role in cellular signaling pathways and are frequently dysregulated in diseases such as cancer. The pyrrole (B145914) ring can be functionalized to extend into different regions of the binding site, thereby modulating potency and selectivity, while the pyrimidinone core establishes key hydrogen bonding interactions. This inherent versatility makes the this compound scaffold a valuable starting point for the development of potent and selective inhibitors for a range of protein kinases and other important biological targets.

Strategies for Rational Design and Optimization of Bioactive this compound Derivatives

The development of novel therapeutic agents based on the this compound scaffold relies on a suite of rational design and optimization strategies. These approaches aim to systematically modify the core structure to enhance its biological activity, selectivity, and drug-like properties.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. For the this compound scaffold, SAR studies have been instrumental in identifying key structural features that govern potency and selectivity against various biological targets, particularly protein kinases.

Research has shown that modifications at different positions of the pyrrolopyrimidine core have distinct effects on inhibitory activity. For instance, in the context of Anaplastic Lymphoma Kinase (ALK) inhibitors, the nature of the substituent at the R1 position of the pyrrole ring has been found to be critical for potency. Aromatic or heteroaromatic rings at this position often lead to enhanced activity. Similarly, the R2 substituent on the pyrimidinone ring can influence both potency and selectivity. Small, polar groups at this position are often well-tolerated and can improve pharmacokinetic properties.

Below is a data table illustrating the SAR of this compound derivatives as ALK inhibitors.

CompoundR1 SubstituentR2 SubstituentALK IC50 (nM)
1 PhenylMethyl150
2 2-FluorophenylMethyl80
3 2,6-DifluorophenylMethyl25
4 2,6-DifluorophenylEthyl30
5 2,6-DifluorophenylCyclopropyl15

This data is illustrative and based on general findings in the field.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Methodologies

Computational design methodologies, including structure-based drug design (SBDD) and ligand-based drug design (LBDD), have accelerated the discovery and optimization of this compound derivatives.

SBDD relies on the three-dimensional structure of the biological target, typically obtained through X-ray crystallography or cryo-electron microscopy. Molecular docking studies of this compound analogs into the ATP-binding site of kinases have revealed key binding interactions. The pyrimidinone core commonly forms hydrogen bonds with the hinge region of the kinase, while the substituents on the pyrrole ring can be designed to occupy specific hydrophobic pockets, thereby enhancing affinity and selectivity.

LBDD is employed when the 3D structure of the target is unknown. Pharmacophore modeling, a key LBDD technique, involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are required for biological activity. For the this compound scaffold, pharmacophore models have been developed based on a series of active compounds. These models then guide the design of new molecules with improved potency.

Lead Optimization Techniques (e.g., Modulation of Target Selectivity, Biological Activity)

Lead optimization is a critical phase in drug discovery where an initial "hit" or "lead" compound is chemically modified to improve its therapeutic profile. For derivatives of this compound, several optimization techniques are employed.

To enhance target selectivity, medicinal chemists often introduce bulky or specific functional groups that create favorable interactions with non-conserved amino acid residues in the target's binding site, while introducing steric clashes with off-target proteins. For example, modifying the solvent-exposed regions of the molecule can fine-tune selectivity.

Improving biological activity often involves iterative cycles of chemical synthesis and biological testing, guided by SAR and computational modeling. This may include optimizing the electronics and sterics of the substituents to maximize binding affinity.

Bioisosteric Replacement Strategies in Pyrrolopyrimidine Design

Bioisosteric replacement is a strategy used to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity, selectivity, or pharmacokinetic properties. In the design of this compound derivatives, bioisosteric replacements are frequently utilized.

For instance, the pyrimidinone core can be replaced with other heterocyclic systems to explore different hydrogen bonding patterns and geometries. The pyrrole ring itself can be replaced by other five-membered heterocycles like pyrazole (B372694) or imidazole (B134444) to modulate the electronic properties and metabolic stability of the compound.

Original MoietyBioisosteric ReplacementRationale for Replacement
PhenylPyridylImprove solubility, introduce hydrogen bonding interactions
MethylTrifluoromethylEnhance metabolic stability, modulate electronics
CarbonylSulfonylAlter hydrogen bonding capacity and geometry

Fragment-Based Drug Design (FBDD) Leveraging Pyrrolopyrimidine Motifs

Fragment-based drug design (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight fragments for weak binding to the target. Once a fragment hit is identified, it can be grown, linked, or merged to develop a more potent lead compound.

The this compound motif itself can be considered a valuable fragment due to its ability to form key interactions with many biological targets. In an FBDD approach, this core scaffold can be used as a starting point. Fragments that bind to adjacent pockets in the target's binding site can then be identified and linked to the pyrrolopyrimidine core to generate larger, more potent molecules. This strategy allows for a more efficient exploration of chemical space and can lead to the discovery of novel chemical matter with desirable drug-like properties.

In Silico Approaches to Lead Optimization (e.g., Molecular Docking, Virtual Screening)

There is a notable absence of specific studies in the scientific literature detailing the use of in silico approaches like molecular docking and virtual screening for the lead optimization of this compound. While these computational methods are standard in drug discovery for related heterocyclic compounds like pyrazolo[3,4-d]pyrimidine derivatives in targeting various kinases, specific data for the this compound scaffold is not publicly available. nih.gov

Structural Simplification Methodologies in Medicinal Chemistry

Information regarding the application of structural simplification methodologies specifically to this compound is not found in the reviewed scientific literature. This medicinal chemistry strategy, which aims to reduce molecular complexity to improve properties like selectivity and synthetic accessibility, has been applied to related nitrogen-containing heterocyclic systems, but not explicitly to the this compound core.

Mechanistic Investigations of Molecular Interactions with Biological Targets

In Vitro Receptor Binding Studies and Affinity Profiling

There is a lack of available data from in vitro receptor binding studies and affinity profiling specifically for this compound. Such studies are crucial for understanding the interaction of a compound with its biological targets. While research exists for derivatives of related scaffolds, this information cannot be directly extrapolated to the parent compound .

Modulation of Subcellular Structures or Pathways (e.g., Perinucleolar Compartment Disruption)

No studies were identified that investigate the ability of this compound to modulate subcellular structures or pathways, such as the disruption of the perinucleolar compartment. Research in this area has been conducted on other classes of heterocyclic compounds, but not on this specific scaffold.

Interactions with Nucleic Acids and Application as Deazapurine Analogues

While 7-deazapurine (pyrrolo[2,3-d]pyrimidine) nucleosides are known for their interactions with nucleic acids, there is no specific information available regarding the interaction of this compound with nucleic acids or its potential application as a deazapurine analogue. nih.gov The structural differences between these scaffolds, particularly the fusion of the pyrrole and pyrimidine (B1678525) rings, would significantly alter their potential for base pairing and other nucleic acid interactions.

Development of this compound Derivatives as Chemical Probes for Biological Systems

The this compound scaffold, a heterocyclic system, has been explored for its biological activities, laying the groundwork for its potential development into sophisticated chemical probes for studying biological systems. While the direct application of this specific scaffold in fluorescent probes or photoaffinity labels is not yet widely documented, the synthesis and biological evaluation of its derivatives provide a critical starting point for creating such tools. The development process typically involves designing and synthesizing derivatives that can interact with a biological target and incorporating a reporter or reactive group to enable detection or covalent linkage.

The core structure of this compound exists in tautomeric equilibrium with 1H-pyrrolo[3,4-d]pyrimidin-4(5H)-one. This structural feature is crucial for its chemical reactivity and interactions in a biological environment. The synthesis of derivatives often leverages this chemistry to introduce various substituents that can modulate biological activity and provide handles for further functionalization.

One notable area of development involves the creation of spiro-fused derivatives. For instance, a series of novel spiro pyrrolo[3,4-d]pyrimidines has been synthesized through one-pot condensation reactions. rsc.org These efforts demonstrate the chemical tractability of the scaffold and its ability to serve as a template for generating structurally complex molecules with potential biological targets.

The biological evaluation of these derivatives is a key step toward their use as chemical probes. The aforementioned spiro pyrrolo[3,4-d]pyrimidine derivatives were assessed for their ability to inhibit cyclooxygenase (COX) enzymes, which are important targets in inflammation and other diseases. rsc.org Several of these synthesized compounds exhibited significant inhibitory activity against both COX-1 and COX-2. rsc.org The potency and selectivity of these compounds are crucial parameters that inform their potential as a basis for activity-based probes designed to profile COX activity in complex biological samples.

The table below summarizes the biological activity of selected spiro pyrrolo[3,4-d]pyrimidine derivatives, highlighting their potential as starting points for chemical probe development.

Table 1: Biological Activity of Spiro Pyrrolo[3,4-d]pyrimidine Derivatives

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) COX-2 Selectivity Index
6 13.50 0.10 129.21
11 18.20 0.10 175.00
14 6.00 - -
Celecoxib (Reference) 14.50 0.46 31.52

Data sourced from a study on newly synthesized spiro compounds, which highlights their anti-inflammatory potential. rsc.org

The development of a chemical probe from a biologically active scaffold, such as the potent COX inhibitors identified, would involve further chemical modification. rsc.org For example, a derivative could be functionalized with:

A fluorescent dye: This would create a fluorescent probe for imaging the localization of the target enzyme within cells or tissues.

A photoreactive group: Incorporating a group like a diazirine or benzophenone (B1666685) would yield a photoaffinity label. nih.gov Upon photoactivation, this probe would covalently bind to its target, enabling its identification and characterization from complex protein mixtures. proactivemr.com

An alkyne or azide (B81097) handle: These groups allow for "click chemistry" ligation, providing a versatile method to attach various reporter tags (like biotin (B1667282) or fluorophores) after the probe has interacted with its biological target. rsc.orgacs.org

While the journey from a biologically active molecule to a validated chemical probe is complex, the existing research into the synthesis and biological activity of this compound derivatives provides a solid foundation for their future development in chemical biology. rsc.org The demonstrated ability to synthesize diverse derivatives and the identification of potent inhibitors for enzymes like COX suggest that this scaffold is a promising candidate for the creation of novel tools to explore biological processes.

Future Perspectives and Emerging Research Directions for 1h Pyrrolo 3,4 D Pyrimidin 4 Ol

Development of Novel and Sustainable Synthetic Methodologies for Enhanced Compound Accessibility

The advancement of research into 1H-pyrrolo[3,4-d]pyrimidin-4-ol and its analogs is intrinsically linked to the efficiency and sustainability of their synthesis. Future efforts are geared towards developing methodologies that not only improve yield and purity but also adhere to the principles of green chemistry.

Key research directions include:

Multicomponent and One-Pot Reactions: These strategies enhance efficiency by combining multiple synthetic steps into a single procedure, reducing solvent waste, time, and energy consumption. The one-pot synthesis of related structures like spiro pyrrolo[3,4-d]pyrimidines and pyrrolo-[3,4-d]isoxazoline-4,6-diones showcases the feasibility of this approach. rsc.orgresearchgate.net

Green Catalysis and Solvents: The use of environmentally benign catalysts and solvents is a major focus. Research on related pyrrolopyrimidine syntheses has demonstrated the effectiveness of reusable promoters like β-cyclodextrin in water, a cheap and non-toxic solvent. rsc.orgscispace.com Nanoparticle-based catalysts, such as Cu@KF/Clinoptilolite NPs, also represent a promising green alternative for facilitating these reactions in aqueous media. tandfonline.com

Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer precise control over reaction conditions, leading to faster reaction times, higher yields, and improved safety profiles. Microwave irradiation, for instance, has been effectively used to synthesize chromenopyrimidine derivatives, a related heterocyclic system. nih.gov

Advanced Catalytic Systems: Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, provide powerful tools for constructing complex molecular architectures from simple precursors, enabling the creation of diverse libraries of pyrrolopyrimidine derivatives for screening.

Table 1: Emerging Synthetic Methodologies

Methodology Key Advantages Relevant Findings
Multicomponent Reactions High atom economy, reduced steps, operational simplicity. Efficient one-pot synthesis of related heterocyclic systems has been demonstrated. researchgate.net
Green Catalysis Use of non-toxic, reusable catalysts (e.g., β-cyclodextrin) and solvents (e.g., water). Successful synthesis of pyrrolopyrimidine derivatives in water using green promoters. rsc.orgtandfonline.com
Flow/Microwave Chemistry Rapid optimization, enhanced safety, improved yields and purity. Microwave and ultrasound irradiation have been shown to accelerate cyclization reactions. nih.gov
Modern Coupling Reactions High functional group tolerance, precise C-C and C-N bond formation for creating diverse analogs. Palladium-catalyzed reactions are key for building complex N-doped polycyclic compounds.

Exploration of Undiscovered Biological Targets and Therapeutic Applications

The structural similarity of the this compound core to endogenous purines makes it a prime candidate for interacting with a wide array of biological targets. nih.gov While research has highlighted its potential as an anticancer and antimicrobial agent, numerous avenues remain unexplored.

Future therapeutic applications could target:

Kinase Inhibition: The broader pyrazolo[3,4-d]pyrimidine family has shown potent activity against various kinases, including EGFR and CDK2. rsc.org This suggests that the this compound scaffold could be adapted to target other kinases implicated in diseases ranging from cancer to inflammatory and neurodegenerative disorders. numberanalytics.comnih.gov With only a fraction of the human kinome currently targeted by approved drugs, there is a vast, unexplored space for new inhibitors. guidetopharmacology.org

Epigenetic Modulation: As purine (B94841) analogs, these compounds could interfere with enzymes involved in epigenetic regulation, such as DNA methyltransferases or histone-modifying enzymes, which are critical targets in oncology and other diseases.

Metabolic Pathway Disruption: Research has shown that related pyrrolo[3,2-d]pyrimidines can target one-carbon metabolism, crucial for cancer cell proliferation. nih.gov A similar strategy could be employed to investigate the effect of this compound derivatives on other metabolic pathways, including de novo purine biosynthesis, which is a potential target for new tuberculosis treatments. researchgate.net

Neurodegenerative and Inflammatory Diseases: Kinase inhibitors are increasingly being explored for their potential in treating conditions like Alzheimer's disease and rheumatoid arthritis. numberanalytics.comnih.gov The anti-inflammatory properties observed in related pyrrolopyrimidine derivatives suggest that this compound class could be developed to treat chronic inflammatory conditions by targeting key signaling molecules like Toll-like receptors (TLRs). nih.govnih.gov

Table 2: Potential Biological Targets and Therapeutic Areas

Target Class Rationale Potential Therapeutic Area
Protein Kinases Proven activity of related scaffolds against EGFR, VEGFR, CDK2. Vast untapped potential within the human kinome. rsc.orgguidetopharmacology.org Oncology, Inflammatory Disorders, Neurodegeneration. numberanalytics.com
Epigenetic Enzymes Structural similarity to purines suggests possible interaction with enzymes that modify DNA and histones. Cancer, Genetic Disorders.
Metabolic Enzymes Purine analogs can interfere with nucleotide synthesis and other metabolic pathways essential for pathogens and cancer cells. nih.govresearchgate.net Infectious Diseases (e.g., Tuberculosis), Oncology.
Immune Receptors (e.g., TLRs) Anti-inflammatory activity of related compounds points to modulation of immune signaling pathways. nih.gov Autoimmune Diseases, Sepsis, Chronic Inflammation.

Potential Applications in Supramolecular Chemistry and Advanced Materials Science

The rigid, planar structure of the pyrrolopyrimidine core, combined with its capacity for hydrogen bonding and π-π stacking, makes it an attractive building block for creating advanced functional materials.

Emerging research directions in this area include:

Organic Electronics: The incorporation of nitrogen atoms into polycyclic aromatic scaffolds is a known strategy for fine-tuning electronic properties like HOMO/LUMO energy levels. This makes this compound derivatives candidates for use as organic semiconductors in applications such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and dye-sensitized solar cells. scielo.br

Supramolecular Assemblies: The molecule's hydrogen bond donors (N-H) and acceptors (C=O, ring nitrogens) facilitate self-assembly into well-ordered, higher-dimensional structures. Studies on related pyrazolopyrimidines show they can form intramolecularly stacked U-motifs and extended intermolecular networks. researchgate.net These properties could be harnessed to design novel liquid crystals, gels, or porous organic frameworks (POFs) with applications in sensing, catalysis, or gas storage.

Functional Dyes and Sensors: By modifying the core structure with different functional groups, it is possible to create molecules whose optical properties (absorption and fluorescence) respond to specific analytes or environmental changes, leading to the development of novel chemical sensors.

Table 3: Potential Applications in Materials Science

Application Area Underlying Properties Potential Use Case
Organic Electronics Tunable electronic properties via N-doping, π-conjugated system. Active layers in OLEDs, OFETs, and organic photovoltaics. scielo.br
Supramolecular Chemistry Strong hydrogen bonding capability, π-π stacking interactions. researchgate.net Gels, liquid crystals, porous materials for storage or catalysis.
Chemical Sensing Potential for functionalization to create environment-responsive chromophores/fluorophores. Fluorescent probes for detecting ions or small molecules.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The convergence of computational power and sophisticated algorithms is set to revolutionize the discovery and development of new molecules based on the this compound scaffold. Artificial intelligence (AI) and machine learning (ML) offer tools to accelerate research cycles, reduce costs, and improve the success rate of novel compounds. mednexus.orgmdpi.com

Key applications include:

De Novo Drug Design: Generative AI models can design novel derivatives of this compound tailored to bind to a specific biological target with high affinity and selectivity. youtube.com These algorithms can explore a vast chemical space to propose innovative structures that human chemists might not conceive.

Predictive Modeling: ML algorithms can be trained on existing data to build models that predict various properties of new virtual compounds. This includes Quantitative Structure-Activity Relationship (QSAR) models to forecast biological activity, as well as models to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to prioritize compounds with favorable drug-like characteristics early in the discovery process. rsc.orgnih.gov

Virtual Screening and Docking: AI-powered screening platforms can rapidly screen massive virtual libraries of compounds against a biological target, identifying promising hits for further investigation. nih.gov Molecular docking and molecular dynamics simulations, which are often components of these platforms, provide insights into the precise binding interactions between the ligand and its target, guiding further optimization. nih.govmdpi.comnih.gov

Synthesis Prediction: ML can also be applied to synthetic chemistry, helping to predict the outcomes of chemical reactions, suggest optimal reaction conditions, and even devise complete synthetic routes for target molecules, thereby enhancing accessibility.

Table 4: Role of AI and Machine Learning

AI/ML Application Description Impact on Research
Generative Models Algorithms that create novel molecular structures based on learned rules and desired properties. youtube.com Accelerates the design of potent and novel lead compounds.
Predictive ADMET/QSAR ML models that forecast the biological activity and pharmacokinetic properties of virtual compounds. rsc.orgnih.gov Reduces late-stage failures by prioritizing candidates with better drug-like profiles.
Enhanced Virtual Screening AI-driven platforms that can screen billions of molecules to identify potential hits for a specific target. nih.gov Dramatically increases the scale and speed of initial hit discovery.
Reaction and Synthesis Planning Models that predict reaction outcomes and help design efficient synthetic pathways. Optimizes chemical synthesis, making target compounds more accessible.

Q & A

Q. What are the recommended synthetic routes for 1H-Pyrrolo[3,4-d]pyrimidin-4-ol derivatives?

A common method involves cyclocondensation reactions under reflux conditions using solvents like xylene or toluene. For example, intermediates can be synthesized by reacting substituted pyrazoles with pyrimidine precursors under controlled heating (120–140°C), followed by purification via recrystallization from methanol or ethanol. Ultrasonic-assisted synthesis has been reported to enhance reaction efficiency and reduce byproduct formation .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H and 13C NMR are essential for confirming the hydroxyl group and pyrrolo-pyrimidine ring structure. Key peaks include aromatic protons (δ 7.5–8.5 ppm) and hydroxyl protons (broad singlet near δ 10–12 ppm).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) using C18 columns and acetonitrile/water mobile phases.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

Q. How do solubility properties impact experimental design with this compound?

this compound has limited aqueous solubility (0.35 g/L at 25°C) but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or alkaline solutions (pH >10). For biological assays, pre-dissolution in DMSO followed by dilution in buffer is recommended, with final DMSO concentrations <1% to avoid cytotoxicity .

Q. What safety protocols are mandatory for handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Containment : Use fume hoods for reactions generating volatile byproducts.
  • Waste Management : Segregate halogenated and non-halogenated waste. For skin contact, wash immediately with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of analogs?

  • Variable Analysis : Compare assay conditions (e.g., cell lines, incubation times, compound concentrations). For example, antimicrobial activity may vary due to differences in bacterial strain susceptibility.
  • Meta-Analysis : Use QSAR (Quantitative Structure-Activity Relationship) models to correlate physicochemical parameters (logP, polar surface area) with activity trends across studies .

Q. What computational strategies predict binding modes of derivatives with target enzymes?

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite can model interactions with active sites (e.g., xanthine oxidase for Allopurinol analogs).
  • MD Simulations : Assess binding stability over 100-ns trajectories using AMBER or GROMACS.
  • QSAR Modeling : Incorporate electronic (HOMO-LUMO gap) and steric descriptors to optimize inhibitory potency .

Q. How should discrepancies in toxicity profiles between in vitro and in vivo models be addressed?

  • ADMET Profiling : Use hepatic microsomes to predict metabolic stability and identify toxic metabolites via LC-MS/MS.
  • Cross-Species Studies : Compare toxicity in rodents (oral LD50) and human cell lines (IC50). For example, nephrotoxicity in rats may correlate with renal transporter inhibition .

Q. What strategies improve synthetic yield while minimizing byproducts?

  • Catalyst Optimization : Screen transition-metal catalysts (e.g., Pd/C) for hydrogenation steps.
  • Process Monitoring : Implement PAT (Process Analytical Technology) tools like in-situ FTIR to track reaction progress.
  • Solvent Selection : Use high-boiling solvents (e.g., NMP) to prevent side reactions at elevated temperatures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.